molecular formula C15H14O2 B6377663 4-(2,4-Dimethylphenyl)-2-formylphenol CAS No. 1111120-87-6

4-(2,4-Dimethylphenyl)-2-formylphenol

Cat. No.: B6377663
CAS No.: 1111120-87-6
M. Wt: 226.27 g/mol
InChI Key: KXLQKECTCWDNGK-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-2-formylphenol is a synthetic phenolic compound designed for specialized chemical synthesis and research applications. Its molecular structure, featuring both formyl and phenolic hydroxyl groups on a biphenyl scaffold, suggests potential utility as a versatile building block or intermediate in organic and medicinal chemistry. Researchers may explore its application in the synthesis of complex molecules, including ligands for catalytic systems or novel compounds for material science. The presence of multiple functional groups allows for various chemical modifications, making it a candidate for developing structure-activity relationships in drug discovery projects. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-5-14(11(2)7-10)12-4-6-15(17)13(8-12)9-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLQKECTCWDNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685064
Record name 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-87-6
Record name 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Alkylation-Formylation

  • Alkylation : Reacting 2-formylphenol with 2,4-dimethylchlorobenzene in the presence of K₂CO₃ and KI (as a catalyst) in acetonitrile at 60°C.

  • Purification : Extraction with ethyl acetate and sequential washing with K₂CO₃(aq), citric acid, and brine removes unreacted starting materials and salts.

Optimization Data

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes SN2 reactivity
Molar Ratio (Phenol:Alkylating Agent)1:1.3Reduces dimerization
Reaction Time8–12 hoursEnsures >95% conversion

This method achieved 75–80% crude yield for analogous compounds, with isolated yields >70% after crystallization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesDrawbacks
Vilsmeier-Haack70–75>98Single-step, high purityLimited to electron-rich substrates
Nucleophilic Substitution75–8097–99Scalable, minimal byproductsRequires anhydrous conditions
Friedel-Crafts60–6590–95Direct couplingPoor regioselectivity

Industrial-Scale Considerations

Solvent and Waste Management

  • Acetonitrile Recovery : Distillation and reuse reduce costs and environmental impact.

  • Phosphorus Byproducts : POCl₃-derived waste requires neutralization with aqueous NaOH, generating phosphate salts.

Crystallization Optimization

  • Antisolvent Selection : Hexane/TBME mixtures (3:1 v/v) enable high recovery rates (85–90%).

  • Temperature Gradients : Cooling from 50°C to 5°C over 4 hours enhances crystal size and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethylphenyl)-2-formylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-2-formylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Notes

Comparisons are based on structural analogs and substituent effects.

Substituent Impact: Electron-donating methyl groups may stabilize the phenolic ring, while the formyl group could participate in Schiff base formation, a common motif in antimicrobial agents .

Research Gaps : Further studies are needed to elucidate the compound’s synthesis, stability, and biological efficacy.

Q & A

Basic: What are the standard synthetic protocols for 4-(2,4-Dimethylphenyl)-2-formylphenol, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step cross-coupling reactions , such as Suzuki-Miyaura coupling, to assemble the biphenyl core. For example:

Step 1 : Coupling 2,4-dimethylphenylboronic acid with a halogenated salicylaldehyde derivative under palladium catalysis (e.g., Pd(PPh₃)₄) .

Step 2 : Formylation via Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF .
Purity Assurance : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and validate with HPLC (>95% purity). Confirm structure via NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch ~1680 cm⁻¹) .

Basic: How is this compound characterized spectroscopically?

Answer:
A combination of techniques is employed:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and aldehyde groups (δ ~10 ppm). Substituent effects (e.g., methyl groups at δ 2.2–2.5 ppm) help confirm regiochemistry .
  • FT-IR : Detect formyl (C=O, ~1680 cm⁻¹) and phenolic O-H stretches (~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₅H₁₄O₂ (calc. 242.0943) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the formylation step?

Answer:
Low yields often stem from competing side reactions (e.g., over-oxidation or dimerization). Strategies include:

  • Temperature Control : Perform formylation at 0–5°C to suppress side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. TiCl₄) to enhance electrophilicity .
  • Protection/Deprotection : Temporarily protect the phenol group (e.g., as a silyl ether) before formylation .
    Validate optimization via kinetic studies (e.g., in situ IR monitoring) .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Answer:
Conflicting data (e.g., unexpected NOESY correlations or splitting patterns) may arise from conformational flexibility or impurities. Solutions:

  • Multi-Technique Validation : Cross-check NMR with FT-Raman or X-ray crystallography (if crystalline) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or vibrational modes and compare with experimental data .
  • Advanced Purification : Employ preparative HPLC to isolate stereoisomers or byproducts .

Advanced: What strategies are recommended for studying the biological activity of this compound?

Answer:
Given structural analogs’ reported antimicrobial and anticancer properties , design:

  • In Vitro Assays : Test against bacterial strains (e.g., S. aureus, MIC determination) or cancer cell lines (e.g., MTT assay on HeLa cells) .
  • Mechanistic Studies : Use molecular docking to predict interactions with targets (e.g., cytochrome P450 enzymes or tubulin) .
  • SAR Analysis : Synthesize derivatives (e.g., replacing methyl with halogens) to correlate substituents with activity .

Advanced: How can researchers assess the environmental impact of this compound?

Answer:
Follow OECD guidelines for:

  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC₅₀ determination) .
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown .
  • QSAR Modeling : Predict logP and bioaccumulation potential via software like EPI Suite .

Advanced: What computational methods are suitable for predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study frontier orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .
  • MD Simulations : Simulate solvent interactions (e.g., in DMSO) to predict solubility or aggregation behavior .
  • QSAR : Build models using descriptors like polar surface area or molar refractivity to forecast biological activity .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Answer:
Contradictions may arise from assay variability or impurity profiles. Mitigation steps:

  • Standardize Protocols : Adopt CLSI guidelines for antimicrobial assays .
  • Purity Reassessment : Re-analyze compounds via LC-MS to confirm absence of bioactive impurities .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Key issues include:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during formylation .
  • Catalyst Recycling : Optimize Pd recovery via scavengers (e.g., SiliaCat DPP-Pd) to reduce costs .
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water) .

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